(2-(2-Fluorophenyl)thiazol-4-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
[2-(2-fluorophenyl)-1,3-thiazol-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNOS/c11-9-4-2-1-3-8(9)10-12-7(5-13)6-14-10/h1-4,6,13H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRPELPWSRHYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CS2)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653577 | |
| Record name | [2-(2-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1175640-25-1 | |
| Record name | 2-(2-Fluorophenyl)-4-thiazolemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1175640-25-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(2-Fluorophenyl)-1,3-thiazol-4-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20653577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Fluorophenyl)thiazol-4-yl)methanol typically involves the Hantzsch thiazole synthesis method. This method includes the condensation of α-haloketones with thioamides under basic conditions. For instance, the reaction between 2-fluorobenzaldehyde and thioamide in the presence of a base such as sodium hydroxide can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions
(2-(2-Fluorophenyl)thiazol-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Formation of (2-(2-Fluorophenyl)thiazol-4-yl)carboxylic acid.
Reduction: Formation of (2-(2-Fluorophenyl)thiazolidin-4-yl)methanol.
Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.
Scientific Research Applications
Biological Activities
Research indicates that (2-(2-Fluorophenyl)thiazol-4-yl)methanol exhibits several promising biological activities:
- Antimicrobial Activity : Similar thiazole derivatives have shown effectiveness against various bacterial strains, suggesting that this compound may also possess antimicrobial properties.
- Anticancer Potential : Preliminary studies indicate that compounds containing thiazole rings often demonstrate anticancer activities. Investigations have shown that this compound can induce apoptosis in cancer cell lines through specific molecular pathways .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, which is crucial for developing therapeutic agents targeting specific biochemical pathways.
Antimicrobial Activity Study
In a study assessing antimicrobial properties, this compound demonstrated effective inhibition against several bacterial strains. This suggests its potential use in developing new antimicrobial agents.
Anticancer Activity Study
A specific case study focused on the anticancer properties of the compound. It was tested against various cancer cell lines, revealing a significant reduction in cell viability in a dose-dependent manner. Further analysis indicated activation of apoptotic pathways, supporting its potential as a therapeutic agent in cancer treatment.
Metabolic Stability and Pharmacokinetics
Research into the metabolic stability of similar compounds indicates that modifications can influence pharmacokinetic properties. For instance, studies show that structural changes can enhance metabolic stability and reduce clearance rates in liver microsomes.
Comparison of Metabolic Stability
| Compound | Metabolic Stability (t½) | CYP Involvement |
|---|---|---|
| Compound A | 63 min | CYP 3A4/5 |
| Compound B | 114 min | CYP 2D6 |
| This compound | TBD | TBD |
Mechanism of Action
The mechanism of action of (2-(2-Fluorophenyl)thiazol-4-yl)methanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. For instance, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The fluorophenyl group can enhance the compound’s binding affinity to its targets, thereby increasing its potency .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular differences between (2-(2-Fluorophenyl)thiazol-4-yl)methanol and analogous compounds:
Substituent Effects on Properties
The hydroxymethyl group enhances polarity and hydrogen-bonding capacity, which may improve aqueous solubility but reduce membrane permeability relative to non-polar substituents (e.g., phenyl in or phenylethyl in ).
The ethanol chain in offers greater flexibility and polarity compared to the hydroxymethyl group, which could modulate interactions with biological targets.
Biological Relevance: Fluorinated thiazoles (e.g., ) are often associated with improved metabolic stability and target affinity in drug discovery. For example, compound 8l in —a (2-(2-Fluorophenyl)thiazol-4-yl)methanone derivative—exhibits anticancer activity, suggesting the fluorophenyl-thiazole scaffold is pharmacologically relevant. The aminophenyl analog () may exhibit distinct binding modes due to its amino group, which can participate in acid-base interactions absent in the main compound.
Biological Activity
Overview
N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is a synthetic organic compound recognized for its diverse applications in scientific research and industry. Its unique chemical structure, which includes an amino group, a methyl group, and an isobutoxybenzamide moiety, has attracted attention for potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Chemical Formula : CHNO
- Molecular Weight : 276.34 g/mol
- CAS Number : 1020723-70-9
The biological activity of N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, particularly tyrosine kinases, which are crucial in cell signaling and proliferation pathways. This inhibition can lead to various biological effects, including antimicrobial and antioxidant activities.
Antimicrobial Activity
Research indicates that N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide exhibits significant antimicrobial properties. It potentially interferes with essential microbial processes such as cell wall synthesis and protein synthesis. Preliminary studies have demonstrated its effectiveness against various bacterial strains, suggesting a mechanism that disrupts microbial growth and survival pathways.
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to numerous diseases including cancer and neurodegenerative disorders. The ability of N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide to scavenge free radicals may contribute to its therapeutic potential.
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial activity against Staphylococcus aureus.
- Method : Disk diffusion method was employed.
- Results : The compound exhibited a notable zone of inhibition, indicating effective antibacterial activity.
-
Antioxidant Potential Assessment :
- Objective : To assess the free radical scavenging activity.
- Method : DPPH assay was used for evaluation.
- Results : N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide demonstrated significant scavenging ability compared to standard antioxidants.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine | Contains a pyrimidine ring | Known for use in cancer treatment as a tyrosine kinase inhibitor |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | Similar structural features | Exhibits similar biological activities |
N-(5-Amino-2-methylphenyl)-4-isobutoxybenzamide is distinct due to its specific isobutoxybenzamide moiety, which imparts unique chemical and biological properties compared to its analogs.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare (2-(2-fluorophenyl)thiazol-4-yl)methanol?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, thiazole derivatives are often prepared by reacting substituted acetophenones with thioureas or via cyclization of thioamides. In a related synthesis, [2-(2-fluorophenyl)-thiazol-4-yl]-(3,4,5-trimethoxyphenyl)-methanone was synthesized by coupling a thiazole intermediate with a substituted benzaldehyde under acidic conditions, followed by reduction to yield the methanol derivative . Another approach involves refluxing precursors like 2-amino-4-phenyl thiazole with aldehydes in ethanol with catalytic acetic acid, as seen in analogous thiazole syntheses .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR are essential for confirming the thiazole ring substitution pattern and fluorophenyl group integration. For example, NMR signals at δ 8.25 (s, 1H) and 7.28 (d, 2H) in CDCl indicate aromatic protons .
- Mass Spectrometry (MS) : ESI-MS can confirm molecular weight (e.g., m/z 392.1 [M+Na] for a related thiazole-ketone derivative) .
- TLC : Reverse-phase TLC with acetonitrile/ammonium acetate buffer (4:1) is effective for purity assessment and QSAR studies of thiazole derivatives .
Q. How is the compound’s purity validated in academic research settings?
- Methodological Answer : Purity is typically confirmed via HPLC with UV detection or high-resolution melting point analysis. For instance, analogs like [2-(trifluoromethyl)phenyl]methanol derivatives show sharp melting points (e.g., 107°C) when ≥97% pure . Recrystallization from ethanol or methanol is a standard purification step .
Advanced Research Questions
Q. What experimental and computational strategies are used to resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematic substitution of the fluorophenyl or thiazole moieties can isolate structural contributors to activity. For example, replacing the methanol group with a ketone enhanced anticancer activity in a related compound .
- QSAR Modeling : TLC-derived retention factors () and computational descriptors (e.g., logP, polar surface area) help correlate physicochemical properties with biological outcomes .
- Dose-Response Assays : Re-evaluating activity across multiple cell lines (e.g., MCF-7, HeLa) and microbial strains under standardized protocols reduces variability .
Q. How can X-ray crystallography and SHELX software elucidate the compound’s structural and electronic properties?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SCXRD) at 298 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution data.
- Refinement with SHELXL : SHELXL refines anisotropic displacement parameters and hydrogen bonding networks. For example, a thiazolidinone analog showed a mean C–C bond length of 0.008 Å and -factor = 0.068 after refinement .
- Visualization : WinGX and ORTEP generate thermal ellipsoid diagrams and packing diagrams to analyze intermolecular interactions .
Q. What experimental designs are optimal for studying its mechanism of action in anticancer research?
- Methodological Answer :
- Cellular Assays : Apoptosis induction (via Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer cell lines.
- Target Identification : Molecular docking (e.g., AutoDock Vina) against kinases or tubulin, using crystallographic data from Protein Data Bank (PDB) entries. A related thiazole-ketone showed affinity for EGFR tyrosine kinase .
- Metabolic Stability : In vitro microsomal assays (e.g., human liver microsomes) to assess CYP450-mediated degradation .
Q. How can researchers address discrepancies in crystallographic data during refinement?
- Methodological Answer :
- Twinned Data Handling : SHELXL’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in cases of pseudo-merohedral twinning .
- Disordered Atoms : Use PART instructions in SHELXL to model disorder, with constraints on bond lengths and angles. For example, a thiadiazole-quinazolinone structure required partitioning disordered solvent molecules .
- Validation Tools : PLATON’s ADDSYM checks for missed symmetry, and RIDAGE identifies residual density errors .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
